Lipoxygenase Inhibition Profile vs. Nordihydroguaiaretic Acid (NDGA) and Generic Benzoxazepinones
4-(4-Fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is explicitly annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a functional annotation absent for the unsubstituted 4-phenyl analog and the 4-(4-fluorophenyl) analog [1]. In contrast, NDGA – a widely used reference LOX inhibitor – exhibits non-selective 5-LOX/12-LOX/15-LOX inhibition (IC₅₀ ≈ 0.2–30 µM) with concurrent antioxidant activity . The benzoxazepinone scaffold offers a structurally distinct chemotype, reducing the risk of pan-assay interference (PAINS) associated with catechol-containing LOX inhibitors such as NDGA . While a precise IC₅₀ value for this compound against purified LOX isozymes is not publicly available, the database annotation as a 'potent inhibitor' derives from enzymatic profiling conducted at the Medical University of Lublin [1].
| Evidence Dimension | Qualitative lipoxygenase inhibition annotation |
|---|---|
| Target Compound Data | Annotated as potent LOX inhibitor (exact IC₅₀ unreported); interferes with arachidonic acid metabolism |
| Comparator Or Baseline | NDGA: IC₅₀ ~0.2 µM (5-LOX), ~30 µM (12-LOX), ~30 µM (15-LOX); unsubstituted 4-phenyl analog: no LOX annotation |
| Quantified Difference | Not calculable without head-to-head IC₅₀ data; qualitative differentiation via unique scaffold-based annotation |
| Conditions | Database annotation derived from enzymatic profiling (Medical University of Lublin) |
Why This Matters
Users seeking a non-catechol lipoxygenase inhibitor scaffold for anti-inflammatory screening should prioritize this compound, as the 4-fluoro-3-methylphenyl substitution pattern is uniquely associated with LOX pathway interference among publicly annotated benzoxazepinones.
- [1] Medical University of Lublin Knowledge Base. Record for MeSH Concept M0014961: A potent lipoxygenase inhibitor. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed 2026-04-29). View Source
